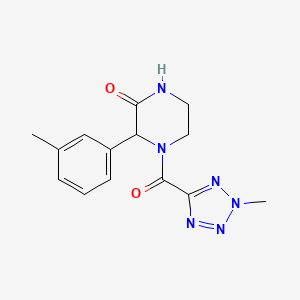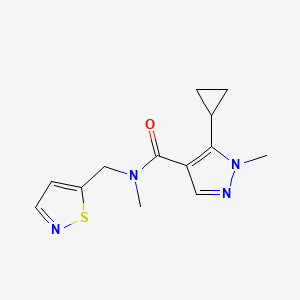![molecular formula C15H23N3O3 B7437717 (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7437717.png)
(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one, also known as DMEM, is a synthetic compound used in scientific research. It is a member of the diazepan family, which is known for its potential as a therapeutic agent. DMEM has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The exact mechanism of action of (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one is not fully understood, but it is believed to act on the GABA neurotransmitter system in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one is believed to enhance the activity of GABA, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects
(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one has a variety of biochemical and physiological effects, including anxiolytic, sedative, and muscle relaxant properties. It has also been shown to have anti-inflammatory and anti-cancer effects. In addition, (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one has been shown to have potential as a therapeutic agent for the treatment of epilepsy and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one in lab experiments is its ability to selectively target the GABA neurotransmitter system. This makes it a valuable tool for studying the effects of GABA on neuronal activity. However, one limitation of using (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one is its potential for side effects, such as sedation and muscle relaxation. Careful dosing and monitoring are necessary to avoid these effects.
Zukünftige Richtungen
There are many potential future directions for research on (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one. One area of interest is its potential as a therapeutic agent for the treatment of epilepsy and other neurological disorders. Other potential areas of research include its use as an anti-inflammatory and anti-cancer agent, as well as its effects on other neurotransmitter systems in the brain. Further studies are needed to fully understand the potential of (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one as a therapeutic agent and its potential side effects.
Synthesemethoden
(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one is typically synthesized using a multistep process that involves the reaction of various chemical compounds. One common method involves the reaction of 3,4-dimethoxypyridine with ethyl chloroacetate to form 3,4-dimethoxypyridin-2-yl ethylacetate. This compound is then reacted with sodium hydride and 3R-aminomethyl-4-ethyl-1,4-diazepan-2-one to form (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one.
Wissenschaftliche Forschungsanwendungen
(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one has been used in a variety of scientific research applications, including studies on the central nervous system, cancer, and inflammation. In studies on the central nervous system, (3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one has been shown to have anxiolytic and sedative properties. It has also been shown to have potential as a therapeutic agent for the treatment of cancer and inflammation.
Eigenschaften
IUPAC Name |
(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-4-12-15(19)17-7-5-9-18(12)10-11-14(21-3)13(20-2)6-8-16-11/h6,8,12H,4-5,7,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOGKBUXRSBFBE-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1CC2=NC=CC(=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)NCCCN1CC2=NC=CC(=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(difluoromethoxy)phenyl]-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B7437637.png)
![6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide](/img/structure/B7437656.png)
![1-[3,3-Bis(hydroxymethyl)pyrrolidin-1-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B7437659.png)
![N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437664.png)
![2,3,3,3-tetrafluoro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]propanamide](/img/structure/B7437667.png)

![6-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B7437686.png)
![2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)
![1-(2,4-Dichlorophenyl)-2-[(4,4-dimethoxyoxan-3-yl)amino]ethanol](/img/structure/B7437708.png)
![2-[1-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)ethyl]-3H-quinazolin-4-one](/img/structure/B7437711.png)
![(5-Methyl-1,2-benzothiazol-3-yl)-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]methanone](/img/structure/B7437728.png)


![Tert-butyl 3-methyl-3-[methyl(1,2-thiazol-5-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7437745.png)